3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid
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Overview
Description
3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid typically involves the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted indole derivatives .
Scientific Research Applications
3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
4-Ethoxybenzaldehyde: A starting material in the synthesis of the target compound
Uniqueness
What sets 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid apart from similar compounds is its unique combination of the indole and 4-ethoxyphenyl moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
897767-09-8 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)iminomethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-11-15-14-5-3-4-6-16(14)20-17(15)18(21)22/h3-11,20H,2H2,1H3,(H,21,22) |
InChI Key |
DAIXVKAYQPSNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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